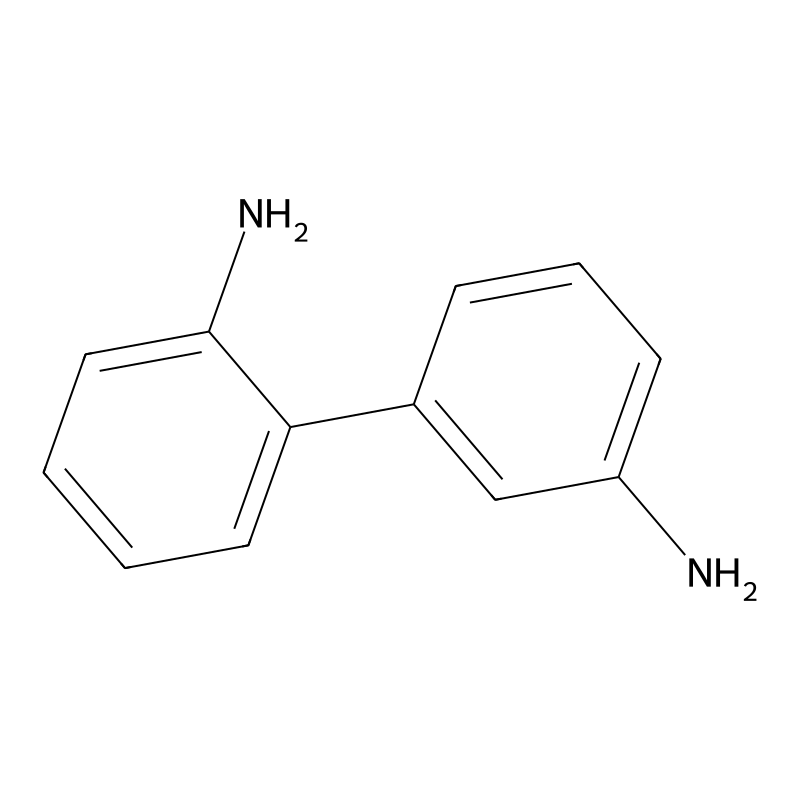(1,1'-Biphenyl)-2,3'-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(1,1'-Biphenyl)-2,3'-diamine, also known as 2,3-diaminobiphenyl, is an organic compound with the molecular formula . This compound features a biphenyl structure where two amino groups are positioned at the 2 and 3 positions of one of the phenyl rings. Its significance arises from its potential applications in various fields, including organic synthesis and materials science. The compound is characterized by its ability to participate in a variety of
- Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Coupling Reactions: It can participate in coupling reactions such as the Buchwald-Hartwig and Ullmann reactions, which are essential for forming carbon-nitrogen bonds in organic synthesis .
- Reduction Reactions: The compound can be reduced to form secondary amines or further functionalized to produce more complex structures.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing (1,1'-Biphenyl)-2,3'-diamine:
- Reduction of Nitro Compounds: One common method involves the reduction of nitro-substituted biphenyls using catalytic hydrogenation or chemical reducing agents.
- Direct Amination: The biphenyl compound can undergo direct amination using ammonia or amines under specific conditions.
- Photocatalytic Methods: Recent advances have introduced photocatalytic approaches that allow for the synthesis of diamines from precursors like N-benzylidene-[1,1'-biphenyl]-2-amines through radical coupling processes .
These methods demonstrate the compound's accessibility for synthetic chemists.
(1,1'-Biphenyl)-2,3'-diamine finds applications in various domains:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: The compound is used in creating polymers and materials with specific properties due to its structural characteristics.
- Ligands in Catalysis: It can function as a ligand in catalysis for cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds essential in pharmaceuticals .
Interaction studies involving (1,1'-Biphenyl)-2,3'-diamine focus on its reactivity with various substrates and its role as a ligand. These studies are crucial for understanding how this compound can be effectively utilized in catalysis and material synthesis. For example, its interactions with copper catalysts have been explored for C(sp²)-N bond formation .
Several compounds share structural similarities with (1,1'-Biphenyl)-2,3'-diamine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Contains methyl groups enhancing solubility | |
| 4-Methyl[1,1'-biphenyl]-2-amine | Has a single amino group; less sterically hindered | |
| 3,5-Dimethyl[1,1'-biphenyl]-2-amine | Similar structure but different positioning of methyl groups | |
| [1,1':3',1''-Terphenyl]-4'-amine | Larger structure with additional aromatic ring |
(1,1'-Biphenyl)-2,3'-diamine is unique due to its specific positioning of amino groups that enhances its reactivity and potential applications in various chemical processes.








